molecular formula C25H25ClN4O3S B2517168 N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1112035-96-7

N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2517168
CAS No.: 1112035-96-7
M. Wt: 497.01
InChI Key: JWSSIEBWKKAQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25ClN4O3S and its molecular weight is 497.01. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Bioequivalence Studies

Pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta are critical in evaluating the bioequivalence of drug formulations. These parameters help in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body. Bioequivalence studies ensure that different formulations of the same drug release the active ingredient into the bloodstream at a similar rate and extent. For example, a study on the nonsteroidal anti-inflammatory compound ST-679 highlighted the importance of comparing pharmacokinetic parameters between tablet and capsule formulations to assess bioequivalence (Annunziato & di Renzo, 1993).

Novel Ligands and Receptor Binding

The development and quantification of novel PET ligands, such as [11C]GMOM, illustrate the application of chemical compounds in studying receptor binding and brain kinetics. These studies are fundamental in neuroscience research, providing insights into receptor distribution, density, and functioning within the human brain. Such research can lead to better understanding and treatment of neurological disorders by quantifying receptor sites related to diseases (van der Doef et al., 2015).

Metabolite Analysis and Drug Metabolism

Investigations into how drugs are metabolized and which metabolites are produced are crucial for drug development and safety assessments. High-resolution liquid chromatography to measure metabolites of acetaminophen demonstrates the complexity of drug metabolism and the need for precise analytical methods. Understanding the metabolic pathways and identifying the metabolites can inform safety, efficacy, and dosing recommendations for new drugs (Mrochek et al., 1974).

Drug Toxicity and Side Effects

Research into drug toxicity, such as the potential nephrotoxic effects of antibiotics like cefazedone in combination with gentamicin, is vital for evaluating the safety profile of new compounds. Such studies aim to understand the interactions between different drugs and their cumulative impact on organ systems, guiding the safe use of combination therapies (Mondorf Aw, 1979).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3S/c1-29-15-20(18-6-4-3-5-7-18)22-23(29)24(32)30(12-13-33-2)25(28-22)34-16-21(31)27-14-17-8-10-19(26)11-9-17/h3-11,15H,12-14,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSSIEBWKKAQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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